molecular formula C17H26N2O2 B4030153 NNN'N'-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE

NNN'N'-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE

Cat. No.: B4030153
M. Wt: 290.4 g/mol
InChI Key: ZGGKBTWXIRXYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its ability to form stable complexes and its reactivity in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE typically involves the reaction of prop-2-en-1-ylamine with pentanediamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different amides or nitriles, while reduction reactions may yield various amine derivatives.

Scientific Research Applications

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its reactivity allows it to modify proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the synthesis of polymers.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis due to its ability to form stable complexes with metal ions.

Uniqueness

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)PENTANEDIAMIDE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes. This makes it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-8H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGKBTWXIRXYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCCC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.